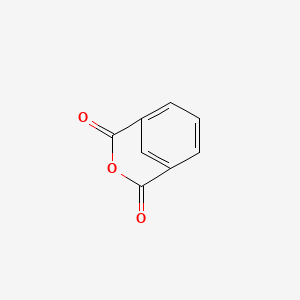
Isophthalic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophthalic anhydride is an organic compound with the formula C8H4O3. It is a white crystalline solid at room temperature and is an isomer of phthalic anhydride and terephthalic anhydride. This compound is primarily used in the production of high-performance polymers and resins, making it a valuable compound in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isophthalic anhydride can be synthesized through the dehydration of isophthalic acid. This process typically involves heating isophthalic acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction conditions usually require elevated temperatures to facilitate the removal of water and the formation of the anhydride .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic oxidation of meta-xylene. This process involves the use of a catalyst, such as cobalt or manganese, and an oxidizing agent, typically air or oxygen. The reaction is carried out at high temperatures and pressures to achieve efficient conversion of meta-xylene to this compound .
Análisis De Reacciones Químicas
Types of Reactions: Isophthalic anhydride undergoes various chemical reactions, including:
Oxidation: Under certain conditions, this compound can be oxidized to form isophthalic acid.
Reduction: It can be reduced to form isophthalic alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the anhydride groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Isophthalic acid.
Reduction: Isophthalic alcohols.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
Isophthalic anhydride has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of high-performance polymers, such as polybenzimidazole and polyesters.
Biology: this compound derivatives are used in the development of biologically active compounds.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates.
Industry: this compound is employed in the production of unsaturated polyester resins, which are used in coatings, adhesives, and fiberglass-reinforced plastics .
Mecanismo De Acción
The mechanism of action of isophthalic anhydride involves its reactivity as an anhydride. It can undergo nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives. This reactivity is due to the presence of two electrophilic carbonyl groups in the anhydride structure, making it susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Phthalic anhydride: An isomer of isophthalic anhydride, used in the production of plasticizers and dyes.
Terephthalic anhydride: Another isomer, primarily used in the production of polyethylene terephthalate (PET) resins
Comparison:
Uniqueness: this compound is unique due to its meta-substitution pattern, which imparts different chemical and physical properties compared to its isomers.
This compound’s versatility and reactivity make it a crucial compound in various scientific and industrial applications, highlighting its importance in modern chemistry and materials science.
Propiedades
Número CAS |
4891-67-2 |
|---|---|
Fórmula molecular |
C8H4O3 |
Peso molecular |
148.11 g/mol |
Nombre IUPAC |
3-oxabicyclo[3.3.1]nona-1(9),5,7-triene-2,4-dione |
InChI |
InChI=1S/C8H4O3/c9-7-5-2-1-3-6(4-5)8(10)11-7/h1-4H |
Clave InChI |
LNYYKKTXWBNIOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C1)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14171317.png)
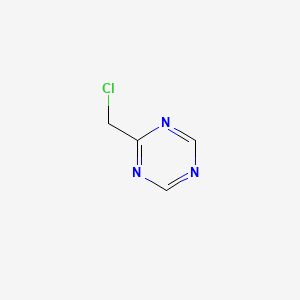
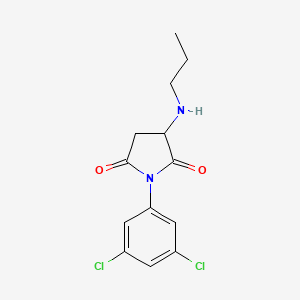
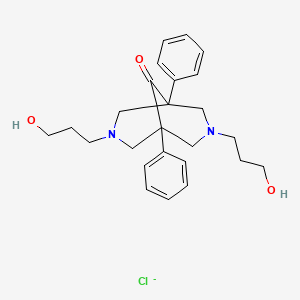
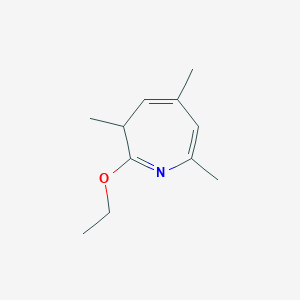
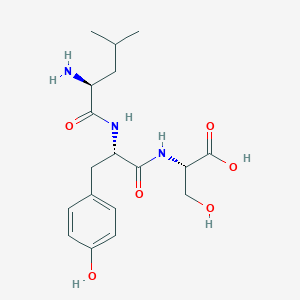
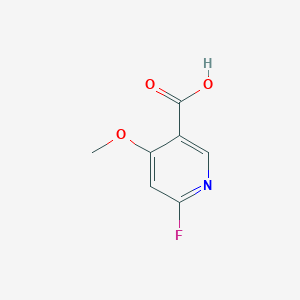
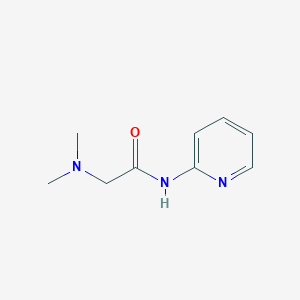
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)
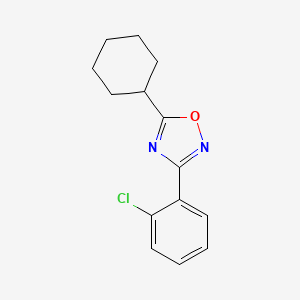
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)
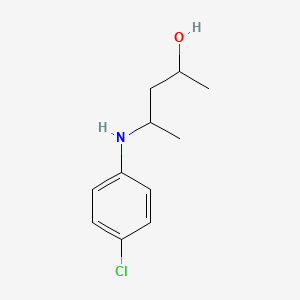
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)
